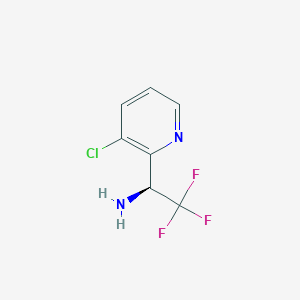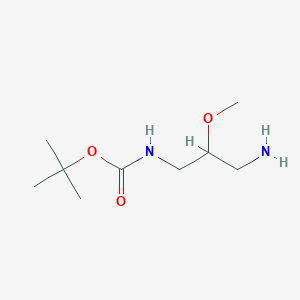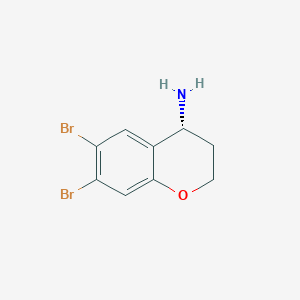
(R)-6,7-Dibromochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,7-Dibromochroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives It is characterized by the presence of two bromine atoms at the 6 and 7 positions of the chroman ring and an amine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Dibromochroman-4-amine typically involves the bromination of a chroman precursor followed by the introduction of the amine group. One common method includes the following steps:
Bromination: The chroman precursor is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to introduce bromine atoms at the 6 and 7 positions.
Amination: The dibrominated intermediate is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amine group at the 4 position.
Industrial Production Methods
Industrial production of ®-6,7-Dibromochroman-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-6,7-Dibromochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the amine group to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated or reduced amine derivatives.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
®-6,7-Dibromochroman-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on neurological receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6,7-Dibromochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-6,7-Dichlorochroman-4-amine
- ®-6,7-Difluorochroman-4-amine
- ®-6,7-Diiodochroman-4-amine
Uniqueness
®-6,7-Dibromochroman-4-amine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated analogs. These properties influence its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9Br2NO |
|---|---|
Molecular Weight |
306.98 g/mol |
IUPAC Name |
(4R)-6,7-dibromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Br2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1 |
InChI Key |
LMUPKBVFVOYAIX-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)Br)Br |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



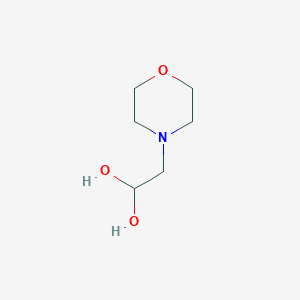
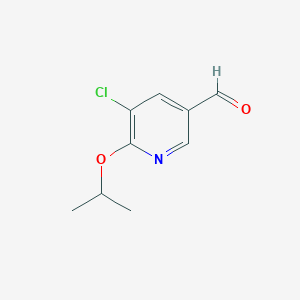
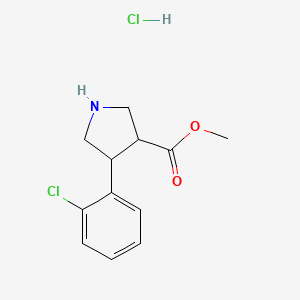

![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)
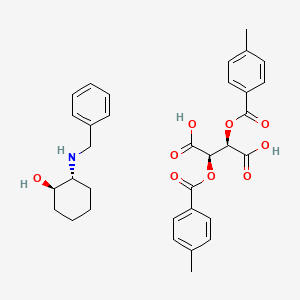

![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)
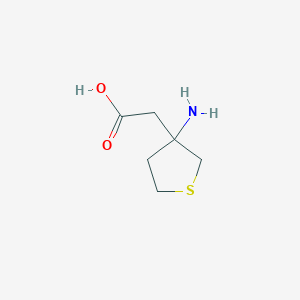
![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)
